molecular formula C16H22N4O4 B2836672 4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide CAS No. 2380094-58-4

4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2836672
CAS No.: 2380094-58-4
M. Wt: 334.376
InChI Key: BULPAGIPOBBGCS-UHFFFAOYSA-N
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Description

4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine ring, and an oxolane moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine moiety, and the attachment of the oxolane group. Common reagents used in these reactions include various amines, carboxylic acids, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxypyridin-4-yl)-3-oxo-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide: shares similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2-methoxypyridin-4-yl)-3-oxo-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-23-14-9-12(4-5-17-14)20-7-6-19(11-15(20)21)16(22)18-10-13-3-2-8-24-13/h4-5,9,13H,2-3,6-8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPAGIPOBBGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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